![molecular formula C13H15NO3S B1299052 [2-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxo-ethylsulfanyl]acetic acid CAS No. 380545-88-0](/img/structure/B1299052.png)
[2-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxo-ethylsulfanyl]acetic acid
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Description
“[2-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxo-ethylsulfanyl]acetic acid” is a chemical compound with the molecular formula C23H21N5O3S . It has a molecular weight of 447.5 g/mol . The compound is also known by several synonyms, including MLS000716428, SMR000277945, CHEMBL1432332, and BDBM47612 .
Molecular Structure Analysis
The compound has a complex structure that includes a quinoline ring, a triazino ring, and an acetic acid group . The InChI code for the compound isInChI=1S/C23H21N5O3S/c1-14-8-9-18-16 (11-14)21-22 (28 (18)12-20 (30)31)24-23 (26-25-21)32-13-19 (29)27-10-4-6-15-5-2-3-7-17 (15)27/h2-3,5,7-9,11H,4,6,10,12-13H2,1H3, (H,30,31)
. Physical And Chemical Properties Analysis
The compound has several computed properties, including a XLogP3-AA value of 3.4, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 7, a rotatable bond count of 5, and a topological polar surface area of 127 Ų . The compound has a formal charge of 0 .Scientific Research Applications
Gas Sensing Technology
BAS 02992768: has potential applications in gas sensing technology, particularly for detecting SO2 gas molecules . The compound’s sensitivity and selectivity make it a promising candidate for environmental monitoring and industrial safety systems .
Photocatalysis
The quinoline derivatives of BAS 02992768 can be utilized in photocatalytic processes . These processes are crucial for environmental remediation and energy conversion, such as in water splitting to generate hydrogen fuel .
Medicinal Chemistry
Quinoline motifs, which are part of BAS 02992768’s structure, are significant in medicinal chemistry. They are found in various therapeutic agents and have a broad spectrum of bio-responses, including anticancer , antioxidant , and anti-inflammatory activities .
Antileishmanial Agents
Derivatives of BAS 02992768 have been synthesized and evaluated for their efficacy against visceral leishmaniasis . Some compounds have shown promising in vitro and in vivo antileishmanial activity, making them potential candidates for drug development .
Analgesic and Anti-inflammatory Applications
The compound’s derivatives are also explored for their analgesic and anti-inflammatory properties. These applications are vital for the development of new pain relief and anti-inflammatory medications .
Green Chemistry
BAS 02992768 is involved in synthetic routes that align with the principles of green chemistry . These include solvent-free conditions and the use of eco-friendly catalysts, contributing to more sustainable chemical processes .
Antimicrobial and Antituberculosis
The quinoline derivatives exhibit antimicrobial and antituberculosis activities. This opens up avenues for the compound’s application in combating infectious diseases caused by various microbial pathogens .
Novel Data Storage Systems
The unique electronic properties of BAS 02992768 derivatives make them suitable for applications in novel data storage systems . This could lead to advancements in information technology and data management .
properties
IUPAC Name |
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanylacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S/c15-12(8-18-9-13(16)17)14-7-3-5-10-4-1-2-6-11(10)14/h1-2,4,6H,3,5,7-9H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUGHBQRVZVCHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353014 |
Source
|
Record name | BAS 02992768 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxo-ethylsulfanyl]acetic acid | |
CAS RN |
380545-88-0 |
Source
|
Record name | BAS 02992768 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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